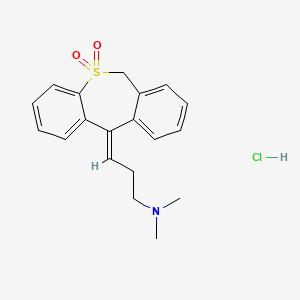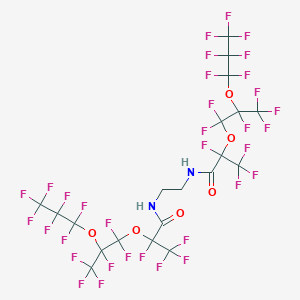
Ethylenediamide perfluoro(2,5-dimethyl-3,6-dioxa)nonanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylenediamide perfluoro(2,5-dimethyl-3,6-dioxa)nonanoic acid is a highly fluorinated compound known for its unique chemical properties. It is characterized by its molecular formula C20H6F34N2O6 and a molecular weight of 1016.2171 . This compound is part of the perfluoroalkyl substances (PFAS) family, which are widely recognized for their stability and resistance to degradation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethylenediamide perfluoro(2,5-dimethyl-3,6-dioxa)nonanoic acid involves multiple steps, typically starting with the preparation of the perfluorinated precursor. The process often includes:
Fluorination: Introduction of fluorine atoms into the organic precursor.
Amidation: Reaction of the fluorinated precursor with ethylenediamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities equipped to handle highly reactive fluorinating agents. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions.
化学反応の分析
Types of Reactions
Ethylenediamide perfluoro(2,5-dimethyl-3,6-dioxa)nonanoic acid undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form perfluorinated carboxylic acids.
Reduction: Reduction reactions to modify the functional groups.
Substitution: Nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions include various perfluorinated derivatives, which retain the stability and resistance to degradation characteristic of PFAS.
科学的研究の応用
Ethylenediamide perfluoro(2,5-dimethyl-3,6-dioxa)nonanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including its bioaccumulation and toxicity.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of high-performance materials, including coatings, lubricants, and surfactants.
作用機序
The mechanism by which Ethylenediamide perfluoro(2,5-dimethyl-3,6-dioxa)nonanoic acid exerts its effects is primarily through its interaction with biological membranes and proteins. The compound’s high fluorine content allows it to form strong interactions with hydrophobic regions of proteins and lipid bilayers, potentially disrupting normal cellular functions.
類似化合物との比較
Similar Compounds
Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid: Another perfluorinated compound with similar stability and resistance to degradation.
Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid, methyl ester: A methyl ester derivative with similar chemical properties.
Uniqueness
Ethylenediamide perfluoro(2,5-dimethyl-3,6-dioxa)nonanoic acid is unique due to its specific structure, which includes both ethylenediamide and perfluorinated segments. This combination imparts unique chemical properties, including enhanced stability and resistance to degradation, making it valuable for various applications.
特性
分子式 |
C20H6F34N2O6 |
|---|---|
分子量 |
1016.2 g/mol |
IUPAC名 |
2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]-N-[2-[[2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoyl]amino]ethyl]propanamide |
InChI |
InChI=1S/C20H6F34N2O6/c21-5(11(29,30)31,59-19(51,52)9(27,15(41,42)43)61-17(47,48)7(23,24)13(35,36)37)3(57)55-1-2-56-4(58)6(22,12(32,33)34)60-20(53,54)10(28,16(44,45)46)62-18(49,50)8(25,26)14(38,39)40/h1-2H2,(H,55,57)(H,56,58) |
InChIキー |
VCTTYFSSBXTGEU-UHFFFAOYSA-N |
正規SMILES |
C(CNC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)NC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


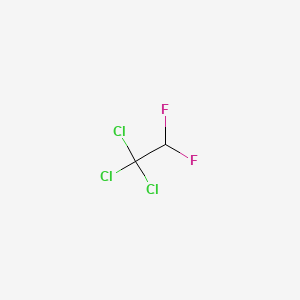
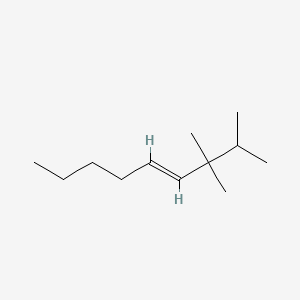
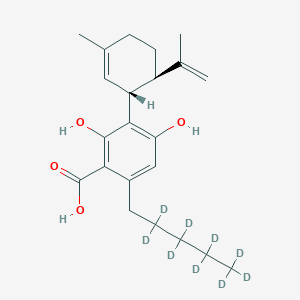
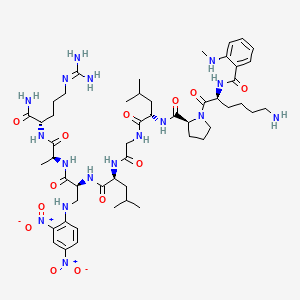
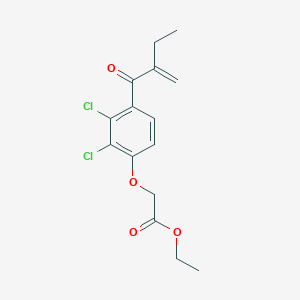
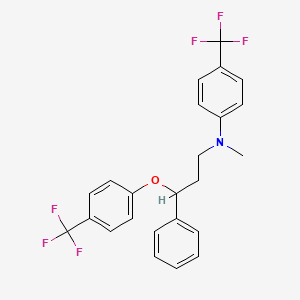
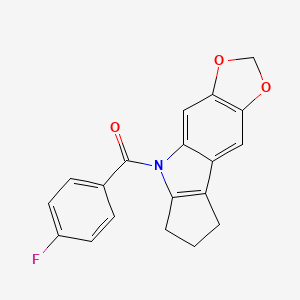

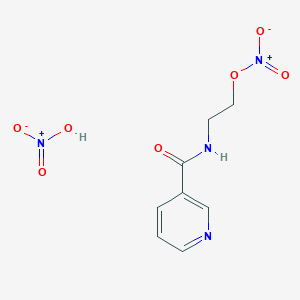
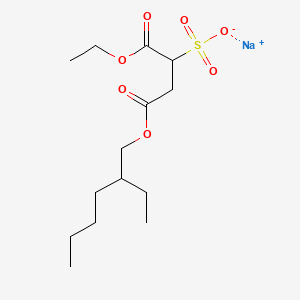
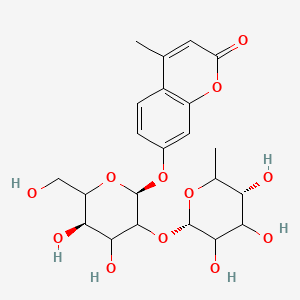
![4-(4-fluoro-2-phenylmethoxyphenyl)-5-[(E)-pent-1-enyl]-2,6-di(propan-2-yl)pyridine-3-carbaldehyde](/img/structure/B13422346.png)
![1,1'-[Methylenedi(4,1-phenylene)]bis(3-methyl-1H-pyrrole-2,5-dione)](/img/structure/B13422352.png)
